1-methyl-1H-benzimidazole-2-carbaldehyde

Description

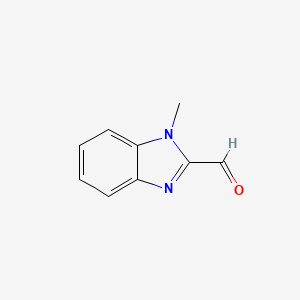

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPHJCQZYVEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354023 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-80-4 | |

| Record name | 1-Methyl-2-formylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-methyl-1H-benzimidazole-2-carbaldehyde, with the CAS number 3012-80-4, is a heterocyclic aromatic aldehyde of significant interest in contemporary organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a benzimidazole core fused with an aldehyde functional group, renders it a versatile building block for the synthesis of more complex molecules and pharmacologically active agents.[1][2][3] The benzimidazole scaffold itself is a privileged structure in drug discovery, being a constituent of numerous biologically active compounds.[1][4] The strategic placement of the methyl and formyl groups on this core imparts specific reactivity and electronic properties, making it a valuable intermediate for researchers.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

I. Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental setups.

Core Chemical Identity

The compound is systematically named 1-methylbenzimidazole-2-carbaldehyde.[5] Its identity is unequivocally confirmed by its CAS number, 3012-80-4.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1][2][5] |

| Molecular Weight | 160.17 g/mol | [1][5] |

| IUPAC Name | 1-methylbenzimidazole-2-carbaldehyde | [1][5] |

| Canonical SMILES | CN1C2=CC=CC=C2N=C1C=O | [1] |

| InChI Key | SIRPHJCQZYVEES-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and solubility are critical parameters for handling and reaction setup.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange crystalline powder | [3][6][7] |

| Melting Point | 114-124 °C | [1][6] |

| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg (estimated) | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [1][8] |

| Solubility | Soluble in polar organic solvents | [2] |

| LogP (Octanol/Water) | 1.44 - 1.86 | [1] |

The moderate lipophilicity, as indicated by the LogP value, suggests favorable characteristics for potential biological membrane permeability, a key consideration in drug design.[1]

II. Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the condensation of N-methyl-o-phenylenediamine with a suitable C1-synthon, followed by formylation. The following protocol outlines a representative synthesis.

Synthetic Pathway Overview

The synthesis generally proceeds via a cyclization reaction to form the benzimidazole ring, followed by the introduction of the aldehyde group.

Caption: A generalized synthetic pathway for this compound.

Detailed Experimental Protocol: Condensation and Reduction

This protocol describes a two-step synthesis starting from N-methyl-o-phenylenediamine.

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add glyoxylic acid (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-methyl-1H-benzimidazole-2-carboxylic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction to this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the synthesized 1-methyl-1H-benzimidazole-2-carboxylic acid (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF).

-

Reducing Agent: Carefully add a reducing agent capable of converting a carboxylic acid to an aldehyde, such as diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 equivalents), at a low temperature (-78 °C).

-

Reaction Conditions: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench it carefully by the slow addition of a suitable reagent like methanol, followed by water and an aqueous acid solution (e.g., 1M HCl).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

III. Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aldehyde Proton (CHO): A characteristic singlet is observed in the downfield region, typically between δ 9.8 and 10.2 ppm.[1] This significant downfield shift is due to the deshielding effect of the carbonyl group.[1]

-

Aromatic Protons: The four protons on the benzene ring typically appear as a complex multiplet in the aromatic region (δ 7.2 - 7.8 ppm).

-

Methyl Protons (N-CH₃): A singlet corresponding to the three methyl protons is observed further upfield, generally around δ 3.8 - 4.2 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is observed at approximately 1680 cm⁻¹.[1] The conjugation of the carbonyl group with the benzimidazole ring system results in a lower stretching frequency compared to non-conjugated aldehydes.[1]

-

C-H Stretch (Aromatic): Absorption bands are typically observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹.

IV. Chemical Reactivity and Synthetic Applications

The presence of the aldehyde group makes this compound a reactive intermediate for a variety of chemical transformations.[1][2]

Key Reactions

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-benzimidazole-2-carboxylic acid, using common oxidizing agents like potassium permanganate or chromium-based reagents.[1]

-

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, (1-methyl-1H-benzimidazol-2-yl)methanol, using reducing agents such as sodium borohydride.

-

Schiff Base Formation: It readily reacts with primary amines to form Schiff bases (imines), which are valuable intermediates in the synthesis of various heterocyclic compounds and potential bioactive molecules.[1]

-

Wittig Reaction: The aldehyde can undergo Wittig reactions to form alkenes, providing a route to extend the carbon chain at the 2-position.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.[2]

Caption: Key chemical reactions of this compound.

Applications in Synthesis

The reactivity of this compound makes it a valuable precursor in several fields:

-

Pharmaceuticals: Its derivatives are being explored for their therapeutic potential, including antiprotozoal and antimicrobial activities.[1][3] The benzimidazole core is a key feature in several marketed drugs.[4]

-

Organic Synthesis: It serves as a fundamental building block for the construction of more elaborate and complex organic molecules.[1]

-

Material Science: The unique chemical properties of this compound and its derivatives suggest potential applications in the development of novel materials.[1]

V. Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Identification: The toxicological properties of this compound have not been fully investigated.[8] It may cause eye, skin, and respiratory tract irritation.[3][5][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8] Some sources indicate it may be air-sensitive and recommend storage under an inert atmosphere.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Disposal: Dispose of the chemical in accordance with federal, state, and local regulations.[8]

VI. Conclusion

This compound is a compound of considerable synthetic utility. Its well-defined properties and predictable reactivity make it an important tool for chemists in both academic and industrial settings. The potential for its derivatives to exhibit significant biological activity underscores its importance in the field of drug discovery and development. This guide has provided a detailed overview to assist researchers in effectively and safely utilizing this versatile chemical intermediate.

References

-

This compound | CAS#:3012-80-4 | Chemsrc. [Link]

-

1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem. [Link]

-

BLD Pharmatech. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. CAS 3012-80-4: 1-Methyl-2-formylbenzimidazole | CymitQuimica [cymitquimica.com]

- 3. This compound|CAS 3012-80-4 [benchchem.com]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3012-80-4 | CAS DataBase [m.chemicalbook.com]

- 7. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | CAS#:3012-80-4 | Chemsrc [chemsrc.com]

1-methyl-1H-benzimidazole-2-carbaldehyde molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of 1-methyl-1H-benzimidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the unambiguous molecular structure elucidation of this compound (C₉H₈N₂O). The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, rigorous and unequivocal confirmation of its derivatives is a critical step in drug discovery and materials science. This document moves beyond a simple recitation of methods, offering a causal-driven narrative that explains the strategic choice of analytical techniques. We will detail a representative synthetic protocol and then systematically deconstruct the molecule's architecture using a suite of spectroscopic techniques: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in the complete and confident assignment of the molecular structure.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[3] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting a wide array of biological targets, including enzymes and receptors.[1] this compound is a versatile building block in this field, serving as a precursor for more complex molecules through reactions involving its aldehyde functionality.[1][4] Accurate structural elucidation is paramount; it ensures the identity and purity of the compound, validates the synthetic pathway, and forms the bedrock upon which all subsequent biological and material science investigations are built.

Synthesis and Isolation: A Representative Protocol

The synthesis of 2-substituted benzimidazoles is well-established and typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[5][6][7] For N-methylated analogs, a common strategy is the cyclization of N-methyl-o-phenylenediamine. The following protocol outlines a robust method for the preparation of the title compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL).

-

Reagent Addition: To this solution, add 2,2-dihydroxyacetic acid (glyoxylic acid monohydrate) (0.92 g, 10 mmol) and an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol).[7] The use of an oxidizing agent facilitates the cyclization and formation of the aromatic benzimidazole ring.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.[1]

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structural elucidation lies in the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, aromatic, and N-methyl protons.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Data Interpretation: The anticipated ¹H NMR signals are summarized in the table below. The most diagnostic signal is the aldehyde proton, which appears at a very downfield chemical shift due to the deshielding effect of the carbonyl group's magnetic anisotropy.[1][8] The N-methyl group appears as a sharp singlet, while the four protons on the benzene ring will present a more complex pattern due to spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H | Highly deshielded by the electron-withdrawing carbonyl group.[1][8] |

| Aromatic (Ar-H) | 7.2 – 7.9 | Multiplet (m) | 4H | Protons on the fused benzene ring in a typical aromatic region.[3][5] |

| N-Methyl (N-CH₃) | 3.9 – 4.2 | Singlet (s) | 3H | Methyl protons attached to a nitrogen atom within the heterocyclic system. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful complement to ¹H NMR, providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Record a proton-decoupled ¹³C spectrum on the same spectrometer. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The spectrum will confirm the presence of nine distinct carbon atoms. The carbonyl carbon of the aldehyde is the most downfield signal. The carbons of the benzimidazole ring appear in the aromatic region, while the N-methyl carbon is found at the highest field.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (CHO) | 185 – 195 | Carbonyl carbon, highly deshielded.[8] |

| C2 (imidazole ring) | 145 – 155 | Carbon attached to two nitrogen atoms and the aldehyde group. |

| C3a/C7a (bridgehead) | 135 – 145 | Carbons at the fusion of the benzene and imidazole rings.[2] |

| Aromatic (C4, C5, C6, C7) | 110 – 130 | Four distinct carbons of the benzene ring.[9] |

| N-Methyl (N-CH₃) | 30 – 35 | Aliphatic carbon attached to nitrogen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation: The IR spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band around 1680 cm⁻¹ is a hallmark of the conjugated aldehyde's C=O stretching vibration.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aldehyde) | 2820–2850 and 2720–2750 | Medium | Characteristic pair of bands for an aldehyde C-H bond. |

| C-H Stretch (Aromatic) | 3000 – 3100 | Medium | C-H bonds on the benzene ring. |

| C=O Stretch (Aldehyde) | 1680 – 1700 | Strong, Sharp | Conjugation with the benzimidazole ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[1][8] |

| C=N & C=C Stretch (Ring) | 1450 – 1620 | Medium-Strong | Overlapping vibrations from the fused aromatic and heterocyclic rings.[5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) can determine the exact elemental composition.

Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate a molecular ion and characteristic fragments.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

Data Interpretation: The primary goal is to identify the molecular ion peak (M⁺). For this compound, with a molecular formula of C₉H₈N₂O, the expected monoisotopic mass is approximately 160.06 Da.[10]

-

Molecular Ion (M⁺): The spectrum should show a prominent peak at m/z = 160. This confirms the molecular weight of the compound.[10]

-

HRMS: An exact mass measurement (e.g., 160.0637) would confirm the elemental composition C₉H₈N₂O, ruling out other isobaric possibilities.

-

Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint that supports the proposed structure. Common fragmentation pathways for benzimidazoles include:[11][12]

-

[M-H]⁺ (m/z 159): Loss of a hydrogen radical.

-

[M-CO]⁺ (m/z 132): Loss of carbon monoxide from the aldehyde group, a characteristic fragmentation for aromatic aldehydes.

-

[M-HCN]⁺ (m/z 133): Loss of hydrogen cyanide from the imidazole ring.

-

Data Synthesis and Structural Confirmation

The true power of this analytical workflow lies in the integration of all data points. The molecular formula from MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (aldehyde, aromatic ring) are precisely placed within the molecular framework by the chemical shifts and coupling patterns observed in the NMR spectra. This cohesive dataset provides an unassailable confirmation of the structure.

Visualizing the Elucidation Workflow

The logical progression from synthesis to structural verification can be visualized as a clear workflow.

Caption: Workflow for the synthesis and structural elucidation.

Confirmed Molecular Structure

The collective analytical data confirms the following molecular structure.

Caption: Structure of this compound.

Conclusion

The structural elucidation of this compound serves as a model for the rigorous characterization of novel chemical entities. Through the systematic and integrated application of NMR (¹H & ¹³C), FT-IR, and Mass Spectrometry, every structural feature of the molecule—from its elemental composition and molecular weight to its specific functional groups and the precise arrangement of its atoms—is unequivocally established. This multi-technique, self-validating approach ensures the highest level of scientific integrity, providing the solid and trustworthy foundation required for advanced research in drug development and materials science.

References

-

PubChem. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde . National Center for Biotechnology Information. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives . Oriental Journal of Chemistry. Available at: [Link]

-

Kadhim, M. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst . Oriental Journal of Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . MDPI. Available at: [Link]

-

Shaabani, A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes . PubMed Central. Available at: [Link]

-

Hida, H., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives . SciSpace. Available at: [Link]

-

ResearchGate. IR spectra of benzimidazole and the complexes . Available at: [Link]

- Google Patents. WO2015005615A1 - Method for preparation of benzimidazole derivatives.

-

Michigan State University. Heterocyclic Compounds . MSU Chemistry. Available at: [Link]

-

Shawali, A. S., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives . Journal of the Serbian Chemical Society. Available at: [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl- . NIST WebBook. Available at: [Link]

-

El Kihel, A., et al. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines . Arabian Journal of Chemistry. Available at: [Link]

-

ResearchGate. Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole . Available at: [Link]

-

Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents . Pharmaceutical and Medical Sciences. Available at: [Link]

-

NIST. 1H-Benzimidazole . NIST WebBook. Available at: [Link]

-

ResearchGate. 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 . Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst . Available at: [Link]

-

Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

American Chemical Society. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis . Available at: [Link]

-

Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I . PubMed Central. Available at: [Link]

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the... . Available at: [Link]

-

Bryce, M. R., et al. (2000). Heterocyclic aldehydes as novel components in the boronic Mannich reaction . Tetrahedron Letters. Available at: [Link]

-

Shawali, A. S., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives . Journal of the Serbian Chemical Society. Available at: [Link]

Sources

- 1. Buy this compound | 3012-80-4 [smolecule.com]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

1H NMR spectral data of 1-methyl-1H-benzimidazole-2-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Methyl-1H-benzimidazole-2-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for novel therapeutic agents with activities ranging from antiprotozoal to antimicrobial.[1][2] Given its significance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, offering a framework for its characterization. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, present a detailed experimental protocol for data acquisition, and summarize the spectral data in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: The Structural Significance of this compound

The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous biologically active molecules.[3][4] The title compound, with its specific substitution pattern—a methyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position—offers unique reactivity for synthetic elaboration.[1]

The N-methylation is a critical structural feature as it prevents the prototropic tautomerism commonly observed in N-unsubstituted benzimidazoles.[5][6] This blockage of proton exchange simplifies the resulting ¹H NMR spectrum, leading to a well-defined set of signals and allowing for unambiguous assignment, which is crucial for quality control and reaction monitoring.

This guide will interpret the ¹H NMR spectrum by dissecting it into its three key regions: the highly deshielded aldehyde proton, the complex aromatic system, and the shielded N-methyl group.

Theoretical ¹H NMR Spectral Analysis

Understanding the electronic environment of each proton is key to predicting its resonance frequency (chemical shift).[7][8] The structure of this compound presents three distinct types of protons.

Caption: Molecular structure of this compound with proton numbering.

Aldehyde Proton (-CHO)

The proton of the C2-carbaldehyde group is the most deshielded proton in the molecule. Its resonance is expected significantly downfield, typically in the 9.8–10.2 ppm range.[1] This pronounced downfield shift is caused by two primary factors:

-

Anisotropic Effect: The circulating π-electrons of the C=O double bond generate a magnetic field that strongly deshields the attached proton.

-

Electron-Withdrawing Nature: The electronegative oxygen atom withdraws electron density from the C-H bond, further reducing its shielding.[8]

Due to the absence of adjacent protons, this signal is expected to appear as a sharp singlet (s) .[1]

Aromatic Protons (H4, H5, H6, H7)

The four protons on the fused benzene ring (H4, H5, H6, and H7) typically resonate in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm .[3] The electron-withdrawing nature of the fused imidazole ring and the C2-aldehyde group tends to shift these protons downfield compared to benzene (7.36 ppm).

These four protons constitute a complex spin system. Because the molecule is not symmetrically substituted, they are all chemically non-equivalent, giving rise to four distinct signals. The splitting patterns are governed by ortho (³J, ~7-9 Hz), meta (⁴J, ~1-3 Hz), and para (⁵J, ~0-1 Hz) coupling.[3]

-

H7 and H4: These protons are adjacent to the electron-rich imidazole ring. H7 is ortho to H6, meta to H5. H4 is ortho to H5, meta to H6. These are often the most downfield of the aromatic protons due to their proximity to the heterocyclic system.

-

H5 and H6: These protons are more centrally located on the benzene ring. They will each appear as a multiplet, often resembling a triplet or doublet of doublets, due to coupling with their two ortho and one meta neighbors.

N-Methyl Protons (N-CH₃)

The three protons of the N-methyl group are in a shielded environment compared to the aromatic and aldehyde protons. They are attached to a nitrogen atom within the aromatic system. Their chemical shift is expected in the upfield region, typically around 3.8–4.2 ppm . This signal will appear as a sharp singlet (s) as there are no adjacent protons for spin-spin coupling.[3]

Tabulated ¹H NMR Spectral Data

The following table summarizes the expected quantitative data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Probable Coupling Constants (J, Hz) |

| Aldehyde (H-2') | 9.8 – 10.2 | s (singlet) | 1H | N/A |

| Aromatic (H-4, H-7) | 7.7 – 8.0 | m (multiplet) | 2H | Ortho, Meta |

| Aromatic (H-5, H-6) | 7.3 – 7.6 | m (multiplet) | 2H | Ortho, Meta |

| N-Methyl (N1-CH₃) | 3.8 – 4.2 | s (singlet) | 3H | N/A |

Note: The exact chemical shifts for the aromatic protons can vary based on the solvent and concentration. H4 and H7 are generally downfield relative to H5 and H6. Unambiguous assignment requires 2D NMR techniques.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is essential for obtaining reproducible and high-fidelity NMR data.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5–10 mg of this compound.

-

Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be used if solubility is an issue.

-

Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial. Use a vortex mixer to ensure complete dissolution.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer frequency onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Use a standard proton experiment with a 90° pulse angle.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons.[8]

-

Conclusion

The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. The key diagnostic signals are the downfield aldehyde singlet (9.8-10.2 ppm), the upfield N-methyl singlet (3.8-4.2 ppm), and the complex aromatic multiplet system (7.3-8.0 ppm). The absence of tautomerism due to N-methylation ensures a clean, interpretable spectrum. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR for the structural verification and purity assessment of this important synthetic intermediate.

References

-

Nieto, C. I., Cabildo, P., Pérez-Torralba, M., Fayet, J. P., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Available at: [Link]

-

El-Gohary, A. R., & Shaaban, M. R. (2016). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 9, S151–S156. Available at: [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

- 1. Buy this compound | 3012-80-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. acdlabs.com [acdlabs.com]

FT-IR spectrum analysis of 1-methyl-1H-benzimidazole-2-carbaldehyde

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 1-methyl-1H-benzimidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₉H₈N₂O). Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations and corresponding spectral signatures that are characteristic of this heterocyclic aldehyde. We will explore the theoretical underpinnings of its FT-IR spectrum, present a detailed experimental protocol for sample analysis, and provide an in-depth interpretation of the spectral data, supported by authoritative references. The guide is structured to offer not just procedural steps but also the scientific rationale behind the analysis, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Compounds

Vibrational spectroscopy, particularly FT-IR, is an indispensable tool in the structural elucidation and quality control of organic molecules. For heterocyclic compounds like this compound, which form the backbone of many pharmacologically active agents, FT-IR provides a rapid, non-destructive method to confirm identity, assess purity, and gain insights into molecular structure.[1] The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[2] The addition of a methyl group at the N1 position and a carbaldehyde group at the C2 position introduces specific vibrational modes that serve as unique fingerprints for this molecule.

This guide will systematically dissect the FT-IR spectrum of this compound, correlating specific absorption bands with the vibrational motions of its constituent functional groups. Understanding these correlations is paramount for researchers working on the synthesis, modification, and application of this and related compounds.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound, with CAS number 3012-80-4, consists of a fused benzene and imidazole ring system, with a methyl group substituted on one of the nitrogen atoms and an aldehyde group on the carbon atom between the two nitrogens.[2][3][4]

Molecular Structure Diagram

Caption: Workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.

-

-

Sample Preparation and Loading:

-

Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm (anvil) to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The collected spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction to remove any broad, underlying features.

-

Use the instrument's software to identify and label the wavenumbers of the major absorption bands.

-

In-Depth FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is rich with information. The following table and discussion provide a detailed assignment of the key absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3100 - 3000 | Aromatic C-H Stretching | Medium | Characteristic of the C-H bonds on the benzene portion of the benzimidazole ring. [2] |

| 2980 - 2850 | Aliphatic C-H Stretching (Methyl Group) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the N-methyl group. [5] |

| ~2820 and ~2720 | Formyl C-H Stretching (Fermi Resonance) | Weak | A characteristic pair of bands for aldehydes, arising from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. [6][7] |

| ~1680 | C=O Stretching (Aldehyde) | Strong | This is a prominent and sharp peak. Conjugation with the benzimidazole ring lowers the frequency from that of a typical saturated aldehyde (~1730 cm⁻¹). [2][6][8] |

| 1600 - 1400 | Aromatic C=C and C=N Stretching (Ring Modes) | Medium | These are skeletal vibrations of the benzimidazole ring system. [2] |

| ~1390 | Aldehydic C-H Bending | Medium | In-plane bending of the formyl C-H bond. [9] |

| ~1368 | C-N Stretching | Medium | Associated with the C-N bond within the benzimidazole ring. [1] |

| 1210 - 1160 | C-C Stretching | Medium | Stretching of the single bond between the aldehyde carbon and the benzimidazole ring. [9] |

Discussion of Key Spectral Features:

-

The Carbonyl (C=O) Stretch: The most intense and easily identifiable peak in the spectrum is the carbonyl stretch, appearing around 1680 cm⁻¹. [2]Its position is diagnostic; the conjugation with the aromatic benzimidazole system delocalizes the pi-electrons, weakening the C=O double bond and thus lowering its stretching frequency compared to non-conjugated aldehydes. [6][9]

-

The Formyl C-H Stretch: A key feature for distinguishing aldehydes from other carbonyl-containing compounds is the presence of two weak to medium bands in the 2850-2700 cm⁻¹ region. [6][8]These are the formyl C-H stretching vibrations, often appearing as a doublet due to Fermi resonance.

-

Aromatic Region: The region between 3100 cm⁻¹ and 3000 cm⁻¹ contains the stretching vibrations of the C-H bonds on the aromatic part of the molecule. [2]Below this, the 1600-1400 cm⁻¹ range is populated by several bands corresponding to the stretching of the C=C and C=N bonds within the fused heterocyclic ring, often referred to as skeletal or ring modes. [2]

Conclusion

The FT-IR spectrum of this compound provides a detailed molecular fingerprint that is invaluable for its identification and structural characterization. The key diagnostic bands include the strong carbonyl stretch around 1680 cm⁻¹, the characteristic formyl C-H stretches, and the various vibrations of the benzimidazole ring system. This guide has provided a framework for the systematic analysis of this compound, from sample preparation to spectral interpretation. By understanding the correlation between molecular structure and vibrational spectra, researchers can confidently utilize FT-IR spectroscopy in their synthetic and analytical workflows.

References

-

Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790–1794. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning. (Simulated reference, as direct link to a specific page is unavailable, but the information is general textbook knowledge reflected in sources like ResearchGate). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

El-Sayed, N. S., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]

-

Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Pharmaceutical and Medical Sciences, 11(1), 1-10. Retrieved from [Link]

-

Al-Juboori, A. M. J. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(3), 1438-1445. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762084, 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 3012-80-4 [smolecule.com]

- 3. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-methyl-1H-benzimidazole-2-carbaldehyde

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-methyl-1H-benzimidazole-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of heterocyclic compounds.

Introduction

This compound (C₉H₈N₂O) is a key synthetic intermediate in the development of various pharmaceutical agents.[1] Its benzimidazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Understanding the mass spectral behavior of this molecule is crucial for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives. This guide will propose a detailed fragmentation pathway based on established principles of mass spectrometry for benzimidazole derivatives.[4][5][6][7][8][9][10][11]

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The molecular ion (M⁺˙) is anticipated to be prominent, a common feature for aromatic and heterocyclic systems.[5] The primary fragmentation events are likely to be initiated by the loss of the formyl group and subsequent rearrangements and cleavages of the benzimidazole ring system.

A key initial fragmentation is the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 159. This is a common fragmentation for aldehydes. Subsequently, the loss of a carbon monoxide (CO) molecule from this acylium ion would lead to a fragment at m/z 131.

Another significant fragmentation pathway likely involves the cleavage of the entire formyl group (CHO•), resulting in a fragment at m/z 131. This fragment, the 1-methylbenzimidazolyl cation, can then undergo further fragmentation.

The benzimidazole ring itself is relatively stable; however, characteristic losses are observed.[4] A crucial fragmentation pathway for benzimidazole derivatives involves the expulsion of a molecule of hydrogen cyanide (HCN).[4][5] In this case, the fragment at m/z 131 could lose HCN to produce an ion at m/z 104. Further fragmentation of the m/z 104 ion could involve the loss of a methyl radical to yield a fragment at m/z 89, or the loss of a hydrogen molecule to form an ion at m/z 102.

An alternative pathway from the m/z 131 fragment could be the loss of the methyl group (CH₃•) to generate the benzimidazolyl cation at m/z 116. This ion could then also undergo the characteristic loss of HCN to produce a fragment at m/z 89.

The following diagram illustrates the proposed major fragmentation pathways:

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Data Presentation: Key Fragment Ions

The following table summarizes the proposed key fragment ions, their mass-to-charge ratio (m/z), and their putative structures.

| m/z | Proposed Formula | Proposed Structure / Identity |

| 160 | C₉H₈N₂O⁺˙ | Molecular Ion |

| 159 | C₉H₇N₂O⁺ | [M-H]⁺ (Acylium ion) |

| 131 | C₈H₇N₂⁺ | [M-CHO]⁺ (1-methylbenzimidazolyl cation) |

| 116 | C₇H₅N₂⁺ | [M-CHO-CH₃]⁺ (Benzimidazolyl cation) |

| 104 | C₇H₄N⁺ | [M-CHO-HCN]⁺ |

| 89 | C₆H₃N⁺ | [M-CHO-CH₃-HCN]⁺ |

| 77 | C₆H₅⁺ | Phenyl cation |

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the electron ionization mass spectrum of this compound, the following experimental setup is recommended:

1. Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

- The concentration should be approximately 100 µg/mL.

2. Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV (standard for library matching)

- Ion Source Temperature: 200-250 °C

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

- Scan Range: m/z 40-300

- Inlet System: Direct insertion probe (DIP) or Gas Chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., HP-5ms) should be used with an appropriate temperature program to ensure the elution of the compound.

3. Data Acquisition and Analysis:

- Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.

- Process the raw data to obtain a centroided mass spectrum.

- Analyze the fragmentation pattern and compare it with the proposed pathway and any available spectral libraries.

The following workflow diagram illustrates the experimental process:

Figure 2: Experimental workflow for acquiring the EI mass spectrum.

Conclusion

The proposed fragmentation pattern for this compound provides a robust framework for its identification and structural characterization by mass spectrometry. The key fragmentation pathways, initiated by the loss of the formyl group followed by characteristic cleavages of the benzimidazole core, are consistent with the established fragmentation behavior of related heterocyclic compounds. This guide serves as a valuable resource for scientists working with this important class of molecules, enabling confident structural elucidation and supporting advancements in medicinal chemistry and drug development.

References

- Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-44.

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- Study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research, 6(4), 7295-7298.

-

El Kihel, A., et al. (2008). Synthesis of new (4-acetonylidene-2, 6,8,9-tetramethyl-7H- imidazo[1,5,4-e,f][4][8]benzodiazepine) derivatives. Synthetic Communications, 38(12), 2010-2019.

-

Kukla, M. J., et al. (1995). Synthesis and anti-HIV-1 activity of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][4][7]benzodiazepin-2(1H)-one (TIBO) derivatives. Journal of Medicinal Chemistry, 38(5), 794-802.

-

Caldwell, G. W., et al. (1993). Conformational analysis of the reverse transcriptase inhibitor (+)-(S)-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][4][7]benzodiazepin-2(1H)-thione (TIBO; R82913). Journal of Medicinal Chemistry, 36(13), 2063-2067.

-

PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole. National Institute of Standards and Technology. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

SciSpace. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

-

Semantic Scholar. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

Sources

- 1. This compound|CAS 3012-80-4 [benchchem.com]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. View of Synthesis and investigation of mass spectra of some novel benzimidazole derivatives [mjcce.org.mk]

- 4. journalijdr.com [journalijdr.com]

- 5. scispace.com [scispace.com]

- 6. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 11. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties and Structural Characteristics of 1-methyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-benzimidazole-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive overview of its physicochemical properties, details a probable synthetic pathway, and, in the absence of a publicly available crystal structure, presents a reasoned analysis of its expected crystallographic features based on closely related benzimidazole derivatives. This document is intended to be a foundational resource for researchers engaged in the study and application of this important molecule.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] This motif is present in numerous FDA-approved drugs and biologically active compounds, demonstrating a broad range of therapeutic applications, including antimicrobial, anticancer, antiviral, and antihypertensive activities.[2] The introduction of a methyl group at the N1 position and a carbaldehyde group at the C2 position of the benzimidazole ring system, as in this compound, provides a reactive handle for further molecular elaboration, making it a crucial building block in drug discovery programs.[3] Understanding the fundamental properties and structural characteristics of this compound is paramount for its effective utilization in the design and synthesis of new chemical entities with desired biological functions.

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| CAS Number | 3012-80-4 | [4] |

| Melting Point | 114-116 °C | |

| Appearance | White to light yellow to light orange powder/crystal | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in organic solvents | [5] |

Table 1: Physicochemical Properties of this compound

Synthesis and Crystallization

Synthetic Pathway: A Probable Method

Figure 1: A proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: To a solution of N-methyl-o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of glyoxal (or a protected equivalent) is added dropwise at room temperature.

-

Condensation and Cyclization: The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). The condensation of the diamine with the aldehyde leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.

-

Oxidation: If the cyclization results in a dihydrobenzimidazole derivative, an oxidizing agent (e.g., air, sodium metabisulfite, or a mild oxidant) is introduced to facilitate aromatization to the benzimidazole core.[2]

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the molecular structure by X-ray crystallography. Slow evaporation of a saturated solution of the purified compound is a common and effective method for crystal growth.

Protocol for Crystallization:

-

Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Solvents such as methanol, ethanol, or acetone, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be explored.

-

Preparation of Saturated Solution: The purified this compound is dissolved in a minimal amount of the selected solvent with gentle warming to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at a constant temperature. The slow evaporation of the solvent will lead to the gradual formation of single crystals over a period of several days to a week.

-

Crystal Harvesting: Once well-formed crystals of suitable size are observed, they are carefully harvested from the mother liquor.

Crystal Structure Analysis: An Inferred Perspective

As of the date of this guide, a definitive crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[7][8] However, based on the analysis of numerous crystal structures of related benzimidazole derivatives, we can infer the likely structural features of the title compound.[9]

X-ray crystallographic studies of similar benzimidazole derivatives frequently reveal a planar or near-planar benzimidazole core.[9] The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions.

Expected Crystallographic Parameters (Hypothetical):

Based on related structures, it is plausible that this compound crystallizes in a monoclinic or triclinic crystal system. The planarity of the benzimidazole ring system would likely be maintained. The crystal packing would be influenced by weak C-H···N or C-H···O hydrogen bonds involving the aldehyde group and the benzimidazole ring. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the overall crystal architecture.[9]

Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.

Applications in Drug Discovery and Organic Synthesis

The chemical reactivity of the aldehyde functional group, coupled with the inherent biological relevance of the benzimidazole scaffold, makes this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules.[3]

-

Antiprotozoal Agents: Derivatives of this compound have shown promising activity against various protozoan parasites.[3]

-

Antimicrobial Agents: The benzimidazole core is a key feature in many antimicrobial drugs, and modifications at the 2-position through the carbaldehyde group can lead to the development of new antibacterial and antifungal compounds.[2]

-

Enzyme Inhibitors: The ability of the benzimidazole scaffold to interact with biological targets makes its derivatives potential candidates for enzyme inhibition.

-

Precursor for Heterocyclic Synthesis: The aldehyde group can participate in a variety of condensation reactions to form more complex heterocyclic systems, further expanding the chemical space for drug discovery.

Conclusion

This compound is a fundamentally important molecule with significant potential in medicinal chemistry and materials science. While its definitive crystal structure remains to be elucidated and publicly reported, a comprehensive understanding of its physicochemical properties and a reasoned expectation of its structural characteristics can be established from the available data on related compounds. This guide provides a foundational framework for researchers, offering insights into its synthesis, properties, and potential applications. The future determination and publication of its single-crystal X-ray structure will undoubtedly provide deeper insights into its solid-state behavior and further facilitate its application in the rational design of new functional molecules.

References

-

Crystal structure of 1-methyl-2-({amino}methyl)1H-benzimidazol-3-ium picrate. (n.d.). Retrieved January 5, 2026, from [Link]

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019).

- Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.

-

CCDC. (2023, June 28). Thousands of New Structures Added to the CSD. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved January 5, 2026, from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 5, 2026, from [Link]

- Ghichi, N., Bouacida, S., Bouakkadia, A., Menacer, R., Ghalem, S., Bouzina, A., ... & Boudjoghra, M. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 79(7), 292-304.

-

CCDC. (n.d.). CSD-Frameworks. Retrieved January 5, 2026, from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... RSC Publishing.

-

Weizmann Institute of Science Library. (2025, September 28). How to access the Cambridge Structural Database (CSD), and what it includes? Retrieved January 5, 2026, from [Link]

- Al-dujaili, L. H., & Al-azzawi, S. A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23589–23611.

-

Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 1H-Benzimidazole. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. Retrieved January 5, 2026, from [Link]

- Richter, S. N., Manjunatha, U. H., & Cecon, E. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

-

(PDF) 1-Methyl-2-({amino}methyl)1H-benzimidazol-3-ium picrate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 3012-80-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to access the Cambridge Structural Database (CSD), and what it includes? - WIS Library FAQs [weizmann.libanswers.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 1-methyl-1H-benzimidazole-2-carbaldehyde

An In-Depth Technical Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring the biologically significant benzimidazole core fused with a reactive aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The benzimidazole scaffold itself is recognized as a "privileged structure" in drug discovery, owing to its presence in numerous biologically active compounds and its structural similarity to natural purines, which allows for favorable interactions with various biopolymers.[3][4] This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in harnessing its synthetic potential.

Chemical Identity

-

IUPAC Name: this compound[5]

-

Common Synonyms: 1-Methyl-2-formylbenzimidazole[5]

-

Molecular Structure:

Source: PubChem CID 762084

Core Physicochemical Data

The following table summarizes the key quantitative properties of the compound, which are essential for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 3012-80-4 | [1][5] |

| Molecular Formula | C₉H₈N₂O | [1][5] |

| Molecular Weight | 160.17 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 114-122 °C | [2] |

| Boiling Point | 332.7 ± 25.0 °C (at 760 mmHg) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents; poor aqueous solubility. | [1] |

| LogP | 1.44 |

Field Insights on Physicochemical Properties

-

Melting Point as a Purity Indicator: The relatively sharp melting point range (e.g., 118-122°C) is a strong indicator of high purity.[2] A broader range would suggest the presence of impurities, necessitating further purification steps like recrystallization.

-

Solubility Implications: The compound's poor solubility in water (<0.1 mg/mL) but good solubility in organic solvents is typical for a moderately lipophilic molecule of its size.[1] This is a critical consideration for reaction setup, requiring organic solvents for homogeneous reaction mixtures, and for biological assays, where formulation with co-solvents like DMSO may be necessary.

-

Stability and Storage: The compound is generally stable under normal conditions but is noted to be potentially air-sensitive.[1][2] For long-term integrity, it is recommended to store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the aldehyde group.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For this molecule, the most diagnostic peak is the carbonyl (C=O) stretch of the aldehyde.

-

Key Absorption Band: A strong absorption band is typically observed around 1680 cm⁻¹ .[1]

-

Expert Interpretation: This frequency is characteristic of an aromatic aldehyde. The conjugation of the carbonyl group with the electron-rich benzimidazole ring system slightly lowers the stretching frequency compared to a simple aliphatic aldehyde. This delocalization of electron density weakens the C=O double bond, shifting the absorption to a lower wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aldehyde Proton (CHO): A distinctive singlet appearing far downfield, typically around δ 9.5-10.5 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-8.0 ppm , corresponding to the four protons on the benzene portion of the benzimidazole ring.

-

N-Methyl Protons (N-CH₃): A sharp singlet around δ 3.8-4.2 ppm , integrating to three protons. Its specific chemical shift confirms its attachment to a nitrogen atom within the heterocyclic system.

-

-

¹³C NMR:

-

Aldehyde Carbonyl (CHO): A peak in the highly deshielded region of δ 180-190 ppm .

-

Aromatic & Heterocyclic Carbons: Multiple peaks between δ 110-150 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁺): An exact mass of 160.0637 m/z for the molecular ion [C₉H₈N₂O]⁺ is expected in high-resolution mass spectrometry (HRMS). This precise measurement is crucial for confirming the elemental composition.

Synthesis and Chemical Reactivity

The utility of this compound lies in its synthesis and subsequent chemical transformations.

Common Synthetic Pathway: Vilsmeier-Haack Reaction